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Compound of Interest

Compound Name:
rac 5-Hydroxymethyl Tolterodine-

d14

Cat. No.: B602739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of racemic 5-Hydroxymethyl

Tolterodine-d14, a key molecule in the study of muscarinic receptor antagonists. This document

details its chemical properties, metabolic pathways, mechanism of action, and relevant

experimental protocols, with a focus on quantitative data and visual representations to support

advanced research and development.

Introduction
rac 5-Hydroxymethyl Tolterodine-d14 is the deuterium-labeled form of 5-Hydroxymethyl

Tolterodine, which is the principal active metabolite of the drug tolterodine. Tolterodine is a

muscarinic receptor antagonist used clinically to treat overactive bladder. The introduction of

deuterium atoms (d14) provides a stable isotope-labeled internal standard essential for

quantitative bioanalytical studies, particularly those employing mass spectrometry. Its primary

application is in pharmacokinetic and metabolic research of tolterodine and its active

metabolite.

Chemical and Physical Properties
rac 5-Hydroxymethyl Tolterodine-d14 is a labeled metabolite of tolterodine.
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Property Value

Chemical Name
3-[3-[Bis(1-methylethyl-d7)amino]-1-

phenylpropyl]-4-hydroxybenzenemethanol

Molecular Formula C₂₂H₁₇D₁₄NO₂

Molecular Weight 355.57 g/mol

CAS Number 1185071-13-9

Appearance Solid

Application
Labeled metabolite of tolterodine for use as an

internal standard in pharmacokinetic studies.

Metabolism of Tolterodine
Tolterodine undergoes extensive first-pass metabolism in the liver, primarily through two

pathways mediated by cytochrome P450 enzymes.[1]

Hydroxylation: The primary metabolic route involves the oxidation of the 5-methyl group of

tolterodine, catalyzed by the polymorphic enzyme CYP2D6. This reaction leads to the

formation of 5-Hydroxymethyl Tolterodine, the active metabolite. In individuals who are

"extensive metabolizers" for CYP2D6, this is the predominant pathway.

N-Dealkylation: A secondary pathway, catalyzed mainly by CYP3A4, involves the

dealkylation of the nitrogen atom. This pathway is more prominent in "poor metabolizers"

who have reduced CYP2D6 activity.

The 5-Hydroxymethyl metabolite is further oxidized to the 5-carboxylic acid and N-dealkylated

5-carboxylic acid metabolites.

Below is a diagram illustrating the metabolic pathway of Tolterodine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2480512/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tolterodine

5-Hydroxymethyl
Tolterodine

CYP2D6
(Hydroxylation)

N-Dealkylated
Tolterodine

CYP3A4
(N-Dealkylation)

5-Carboxylic Acid
Metabolite

Oxidation

N-Dealkylated
5-Carboxylic Acid

Metabolite

N-Dealkylation

Click to download full resolution via product page

Metabolic pathway of Tolterodine.

Mechanism of Action and Signaling Pathway
Both tolterodine and its active metabolite, 5-Hydroxymethyl Tolterodine, function as competitive

antagonists at muscarinic acetylcholine receptors (mAChRs).[2] These receptors are G-protein

coupled receptors that mediate the effects of the neurotransmitter acetylcholine. In the context

of overactive bladder, the M3 muscarinic receptor subtype, which is predominantly found on the

detrusor (bladder) smooth muscle, is the primary target.[1]

Antagonism of the M3 receptor by 5-Hydroxymethyl Tolterodine inhibits the binding of

acetylcholine, leading to a cascade of intracellular events that ultimately results in the

relaxation of the bladder smooth muscle. This reduces involuntary bladder contractions,

urgency, and frequency.

The signaling pathway downstream of the M3 muscarinic receptor in bladder smooth muscle

involves the Gq/11 G-protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of

intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺, along with DAG-mediated activation

of protein kinase C (PKC), leads to the phosphorylation of myosin light chains and subsequent

muscle contraction. By blocking the initial receptor activation, 5-Hydroxymethyl Tolterodine

prevents this entire cascade.

Below is a diagram of the M3 muscarinic receptor signaling pathway in bladder smooth muscle.
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M3 Muscarinic Receptor Signaling Pathway.
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Quantitative Data
Muscarinic Receptor Binding Affinity
The binding affinity of (Rac)-5-Hydroxymethyl Tolterodine to the five human muscarinic receptor

subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition

constant (Ki) values indicate a high and non-selective affinity for all subtypes.[3]

Receptor Subtype Ki (nM)

M1 2.3

M2 2.0

M3 2.5

M4 2.8

M5 2.9

Pharmacokinetic Parameters of 5-Hydroxymethyl
Tolterodine
The following pharmacokinetic parameters have been reported for 5-Hydroxymethyl Tolterodine

in humans following the administration of fesoterodine, a prodrug of 5-Hydroxymethyl

Tolterodine.
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Parameter Value Population

Tmax (median) ~5 hours Healthy subjects

Terminal Elimination Half-life

(t½)
~5.7 - 5.9 hours Healthy subjects

Apparent Oral Clearance

(CL/F)

Reduced by ~40% in CYP2D6

poor metabolizers

Patients with Overactive

Bladder

Apparent Oral Clearance

(CL/F)

Reduced by ~60% with hepatic

impairment

Patients with Overactive

Bladder

Apparent Oral Clearance

(CL/F)

Reduced by ~50% with CYP3A

inhibitors

Patients with Overactive

Bladder

Apparent Oral Clearance

(CL/F)

Increased ~4-fold with CYP3A

inducers

Patients with Overactive

Bladder

Experimental Protocols
Synthesis and Purification of rac 5-Hydroxymethyl
Tolterodine-d14
A specific, detailed synthesis protocol for rac 5-Hydroxymethyl Tolterodine-d14 is not publicly

available in the provided search results. However, the general approach for synthesizing

deuterium-labeled compounds involves introducing deuterium atoms at specific positions in the

molecule using deuterated reagents. This can be achieved through methods such as:

Reductive amination with deuterated reagents: A common method for introducing deuterium

in the N-isopropyl groups.

Grignard reaction with deuterated precursors: To introduce deuterium into the aromatic rings.

Catalytic H-D exchange: Using a catalyst in the presence of a deuterium source like D₂O.

Purification of the final product is crucial to ensure high isotopic and chemical purity. Standard

purification techniques for isotopically labeled pharmaceuticals include:
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High-Performance Liquid Chromatography (HPLC): A widely used method for purifying small

molecules. A reversed-phase C18 column with a suitable mobile phase gradient (e.g.,

acetonitrile and water with a modifier like formic acid or ammonium acetate) would likely be

employed.

Solid-Phase Extraction (SPE): Can be used for initial cleanup and purification.

Crystallization: If the compound is a solid, crystallization can be an effective final purification

step.

The purity of the final product should be assessed by HPLC and the isotopic enrichment

determined by mass spectrometry.

Quantification in Biological Matrices by LC-MS/MS
The following provides a general protocol for the quantification of rac 5-Hydroxymethyl
Tolterodine-d14 (as an internal standard) and its non-labeled counterpart in plasma, based on

published methods.

6.2.1. Sample Preparation (Liquid-Liquid Extraction)

To 100 µL of plasma sample, add 50 µL of the internal standard solution (rac 5-
Hydroxymethyl Tolterodine-d14) of a known concentration.

Add a suitable organic extraction solvent (e.g., tert-butyl methyl ether or a mixture of n-

hexane and isopropanol).

Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and

extraction.

Centrifuge the samples to separate the organic and aqueous layers (e.g., at 4000 rpm for 10

minutes).

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of

nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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6.2.2. LC-MS/MS Conditions

Liquid Chromatography (LC):

Column: A C18 or a hydrophilic interaction chromatography (HILIC) column is typically

used. For example, an Ascentis Express RP amide (50 mm × 4.6 mm, 2.7 µm) column.

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g.,

10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A common

composition is acetonitrile:20mM ammonium acetate (70:30, v/v).

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry (MS/MS):

Ionization Mode: Positive electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

5-Hydroxymethyl Tolterodine: m/z 342.2 → 223.1

rac 5-Hydroxymethyl Tolterodine-d14 (Internal Standard): m/z 356.2 → 223.1

6.2.3. Data Analysis

Quantification is achieved by comparing the peak area ratio of the analyte to the internal

standard in the unknown samples against a calibration curve prepared with known

concentrations of the analyte and a constant concentration of the internal standard.

Below is a workflow diagram for the LC-MS/MS analysis.
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LC-MS/MS Analysis Workflow.

Conclusion
rac 5-Hydroxymethyl Tolterodine-d14 is an indispensable tool for researchers in the fields of

pharmacology and drug metabolism. Its use as an internal standard allows for accurate and

precise quantification of the active metabolite of tolterodine in various biological matrices. A

thorough understanding of its properties, the metabolic pathways of its parent drug, and its
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mechanism of action is crucial for designing and interpreting pharmacokinetic and

pharmacodynamic studies. This guide provides a foundational resource for scientists and

professionals working with this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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